molecular formula C25H19N3O2 B11558732 N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide

N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide

Cat. No.: B11558732
M. Wt: 393.4 g/mol
InChI Key: AODJCTDKSMWSLG-YZSQISJMSA-N
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Description

N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide typically involves the condensation reaction between naphthalen-1-ylmethylidenehydrazine and 2-aminobenzamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of naphthalene oxides and benzamide oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its hydrazone group can interact with biological macromolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
  • N-[4-({(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}carbonyl)phenyl]propanamide

Uniqueness

N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide is unique due to its specific structural features, such as the presence of both naphthalene and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H19N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

2-benzamido-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide

InChI

InChI=1S/C25H19N3O2/c29-24(19-10-2-1-3-11-19)27-23-16-7-6-15-22(23)25(30)28-26-17-20-13-8-12-18-9-4-5-14-21(18)20/h1-17H,(H,27,29)(H,28,30)/b26-17+

InChI Key

AODJCTDKSMWSLG-YZSQISJMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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